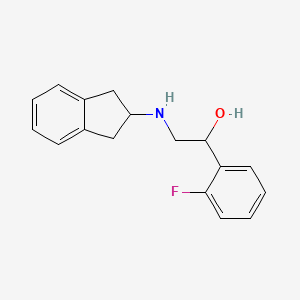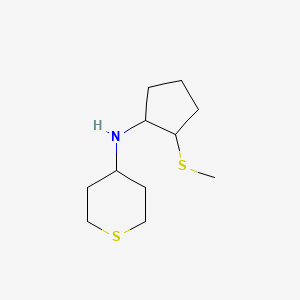![molecular formula C14H27NO2 B6629407 [2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]cyclopentyl]methanol](/img/structure/B6629407.png)
[2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]cyclopentyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]cyclopentyl]methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of [2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]cyclopentyl]methanol is not well understood. However, it is believed to exert its effects through the activation of certain receptors in the body, leading to a cascade of physiological responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory properties, as well as the ability to induce apoptosis in cancer cells. Additionally, it has been shown to regulate glucose metabolism and improve insulin sensitivity in diabetic mice.
Advantages and Limitations for Lab Experiments
One of the major advantages of [2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]cyclopentyl]methanol is its ability to cross the blood-brain barrier, making it a potential candidate for drug delivery to the brain. However, its limited solubility in water can make it difficult to work with in laboratory experiments.
Future Directions
There are several future directions for research on [2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]cyclopentyl]methanol. One potential avenue is the development of more efficient synthesis methods to improve its solubility in water. Additionally, further studies are needed to elucidate its exact mechanism of action and potential applications in the treatment of various diseases. Finally, the development of novel drug delivery systems using this compound as a carrier is an exciting area of future research.
In conclusion, this compound is a promising chemical compound with potential applications in various fields. Its ability to cross the blood-brain barrier and its anti-inflammatory and anti-cancer properties make it a potential candidate for drug development. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
[2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]cyclopentyl]methanol can be synthesized through a multi-step process involving the reaction of 3-cyclopentylpropanal with diethyl malonate, followed by the reduction of the resulting product with lithium aluminum hydride. The final step involves the reaction of the resulting alcohol with 2,2,5,5-tetramethyltetrahydrofuran-3-amine.
Scientific Research Applications
[2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]cyclopentyl]methanol has been extensively studied for its potential applications in the field of medicine. It has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. Additionally, it has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Properties
IUPAC Name |
[2-[(2,2,5,5-tetramethyloxolan-3-yl)amino]cyclopentyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO2/c1-13(2)8-12(14(3,4)17-13)15-11-7-5-6-10(11)9-16/h10-12,15-16H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKJHZJZELUAOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(O1)(C)C)NC2CCCC2CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methyl-3-[(5-methyl-1H-pyrazol-4-yl)methylamino]pentan-1-ol](/img/structure/B6629326.png)

![2-N,2-N-dimethyl-4-N-[1-(oxan-4-yl)ethyl]pyrimidine-2,4-diamine](/img/structure/B6629351.png)
![4-[(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)amino]cyclohexan-1-ol](/img/structure/B6629363.png)

![N-[1-(5-fluoropyridin-3-yl)ethyl]-1-methylsulfonylpiperidin-4-amine](/img/structure/B6629374.png)
![[(1R,4S)-4-[(2-fluorophenyl)methylamino]cyclopent-2-en-1-yl]methanol](/img/structure/B6629382.png)
![N-[(3-methylpyridin-2-yl)methyl]-1-phenylpiperidin-4-amine](/img/structure/B6629390.png)
![[2-(Thiolan-3-ylamino)cyclohexyl]methanol](/img/structure/B6629393.png)


![[(1R,4S)-4-[(4-chlorophenyl)methylamino]cyclopent-2-en-1-yl]methanol](/img/structure/B6629418.png)

![N-(6-fluoropyridin-3-yl)bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B6629434.png)
